molecular formula C17H19N3O4S B2597161 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034602-74-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2597161
CAS No.: 2034602-74-7
M. Wt: 361.42
InChI Key: SNLGCWQIPSZKMY-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a dioxopiperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of organic compounds should be done with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reaction behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4

    Substitution: Nitrating agents (HNO3), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its combination of a benzothiophene moiety with a dioxopiperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-9-13(21)12-10-25-14-6-4-3-5-11(12)14/h3-6,10,13,21H,2,7-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLGCWQIPSZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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